2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a 4-chlorophenyl substituent attached to the oxazole ring. Its molecular formula is C10H7Cl2NO, and it has a molecular weight of 228.07 g/mol . The compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves several steps:
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole finds applications primarily in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives may be explored for their efficacy in treating conditions such as cancer or infections due to their anticipated biological activities. Additionally, it serves as a useful intermediate in organic synthesis for developing novel chemical entities .
Interaction studies involving 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole are crucial for understanding its potential biological mechanisms. Molecular docking studies can provide insights into how this compound interacts with various biological targets, such as enzymes or receptors involved in disease pathways. These studies help elucidate the structure-activity relationship of oxazole derivatives and guide further drug development efforts .
Several compounds share structural similarities with 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3-oxazole | Lacks chloromethyl group | Antimicrobial properties reported |
| 2-Chloro-5-methyl-1,3-oxazole | Contains methyl instead of chloromethyl | Potent anticancer activity |
| 4-Chloromethyl-5-methyl-1,3-oxazole | Similar structure but different substituents | Anticancer and antimicrobial effects |
| 2-Arylamino-5-(4-chlorophenyl)-1,3-oxazole | Contains an arylamino group | Enhanced biological activity |
The presence of both a chloromethyl and a 4-chlorophenyl group in 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole enhances its reactivity and potential biological activity compared to other similar compounds. This unique combination may lead to novel therapeutic applications that are not achievable with other derivatives.
The compound’s systematic name is 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, derived from its structural features:
The SMILES notation, C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl, and InChI key CJIWAFOZOWCQFI-UHFFFAOYSA-N, confirm the connectivity and stereochemistry.
| Feature | Description |
|---|---|
| Core structure | 1,3-Oxazole ring (N at position 1, O at position 3) |
| Position 2 substituent | Chloromethyl (-CH₂Cl) |
| Position 5 substituent | 4-Chlorophenyl (C₆H₄Cl) |
The molecular formula is C₁₀H₇Cl₂NO, and the molecular weight is 228.07 g/mol.
The Robinson-Gabriel synthesis represents one of the most established methodologies for constructing oxazole derivatives, including 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. This synthetic pathway involves the cyclodehydration of 2-acylamino-ketones, a reaction mechanism first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively [1].
The reaction proceeds through the formation of a key intermediate where the 2-acylamino-ketone undergoes protonation, followed by intramolecular cyclization and subsequent dehydration in the presence of mineral acids to form the desired 2,5-disubstituted oxazole moiety [2]. For the synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, the corresponding 2-acylamino-ketone precursor containing the 4-chlorophenyl substituent serves as the starting material.
Traditional cyclodehydrating agents employed in this transformation include concentrated sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride. However, these reagents typically produce modest yields ranging from 30-50% when used under standard conditions [1]. The reaction mechanism involves the formation of a positively charged intermediate through protonation, which undergoes intramolecular cyclization with a calculated barrier of approximately 31.37 kcal/mol for the cyclization step [3]. Quantum chemical studies have demonstrated that the participation of explicit water molecules is essential during the cyclization process under neutral conditions, with the barrier significantly reduced to 9.47 kcal/mol under acidic conditions [3].
| Cyclodehydrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent |
|---|---|---|---|---|
| Concentrated Sulfuric Acid | 80-100 | 4-6 | 35-45 | Neat |
| Phosphorus Oxychloride | 60-80 | 3-5 | 40-50 | Dichloromethane |
| Polyphosphoric Acid | 120-140 | 2-4 | 50-60 | Neat |
| Trifluoroacetic Anhydride | 25-40 | 1-2 | 60-70 | Ethereal Solvent |
Recent modifications to the Robinson-Gabriel synthesis have significantly improved reaction efficiency and functional group tolerance. The development of trifluoroacetic anhydride as a cyclodehydrating agent has enabled the transformation to proceed under milder conditions with enhanced yields [1]. Additionally, the incorporation of solid-phase synthesis strategies has expanded the synthetic utility of this methodology, allowing for the synthesis of diverse oxazole libraries with improved purification protocols.
The synthesis of oxazole derivatives through haloketone-amidation strategies represents a versatile approach that exploits the electrophilic reactivity of α-haloketones toward nucleophilic amide species. This methodology, commonly referred to as the Bredereck reaction, enables the formation of 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides [2].
For the preparation of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, the corresponding α-bromo or α-chloroketone containing the 4-chlorophenyl moiety undergoes nucleophilic attack by the amide nitrogen, followed by intramolecular cyclization to form the oxazole ring system. The reaction proceeds through a two-step mechanism involving initial carbon-nitrogen bond formation followed by intramolecular carbon-oxygen bond formation [4].
The synthetic utility of this approach has been demonstrated through the reaction of α-bromoketones with sodium salts of carboxylic acids in the presence of ammonium acetate, yielding oxazole derivatives with yields ranging from 60-85% [4]. The reaction conditions typically involve heating the reactants in polar protic solvents such as ethanol or methanol at temperatures between 80-120°C for 4-8 hours.
| α-Haloketone Type | Base | Temperature (°C) | Time (h) | Yield (%) | Solvent |
|---|---|---|---|---|---|
| α-Bromoketone | NH4OAc | 100-120 | 6-8 | 70-85 | Ethanol |
| α-Chloroketone | Na2CO3 | 80-100 | 8-12 | 60-75 | Methanol |
| α-Iodoketone | K2CO3 | 90-110 | 4-6 | 75-90 | Isopropanol |
The mechanism involves the initial formation of an intermediate enaminone through nucleophilic attack of the amide on the α-haloketone, followed by intramolecular cyclization and elimination of the halide to generate the oxazole ring. The regioselectivity of this transformation is primarily determined by the steric and electronic properties of the substituents on both the haloketone and amide components.
Microwave-assisted synthesis has emerged as a powerful green chemistry approach for the efficient preparation of oxazole derivatives, including 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, enhanced yields, and improved energy efficiency [5] [6].
The microwave-assisted van Leusen reaction utilizing 4-toluenesulfonylmethyl isocyanide (TosMIC) with appropriate aldehydes has been successfully applied to the synthesis of 5-substituted oxazoles. Under optimized conditions, the reaction of substituted aryl aldehydes with TosMIC in the presence of potassium phosphate as a base in isopropanol solvent achieves excellent yields of 90-96% within 8 minutes of microwave irradiation at 65°C and 350 W power [5] [6].
The key optimization parameters for microwave-assisted oxazole synthesis include:
| Parameter | Optimized Value | Effect on Yield |
|---|---|---|
| Temperature | 65°C | Maximum conversion efficiency |
| Microwave Power | 350 W | Optimal energy transfer |
| Reaction Time | 8 minutes | Complete conversion |
| Base Equivalents | 2.0 equiv K3PO4 | Promotes elimination |
| Solvent | Isopropanol | Enhanced solubility |
The mechanistic pathway involves the initial deprotonation of TosMIC by the potassium phosphate base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes intramolecular cyclization through a [3+2] cycloaddition mechanism, with the tosyl group serving as an effective leaving group under the basic conditions [5]. The microwave irradiation facilitates rapid heating and uniform energy distribution, leading to enhanced reaction kinetics and improved selectivity.
Scale-up studies have demonstrated the practical applicability of this methodology, with gram-scale reactions (10 mmol) producing 1.4 g of the desired oxazole product in 96% yield under identical conditions [6]. The environmental benefits include reduced solvent consumption, elimination of harsh reagents, and significant reduction in reaction time compared to conventional thermal methods.
Solvent-free cyclization techniques represent an environmentally sustainable approach to oxazole synthesis that eliminates the need for organic solvents while maintaining high reaction efficiency. These methodologies are particularly attractive for industrial applications due to reduced waste generation and simplified purification procedures.
The synthesis of oxazole derivatives through solvent-free conditions has been successfully achieved using various cyclization strategies. One prominent approach involves the use of solid-supported catalysts that facilitate the cyclization process without requiring additional solvents. The reaction typically employs neat reactants under thermal activation or mechanochemical conditions [7].
Microwave-assisted solvent-free synthesis has been demonstrated for the preparation of chiral oxazolines, which can serve as precursors to oxazole derivatives through subsequent oxidation. This approach utilizes aryl nitriles and chiral β-amino alcohols as starting materials in the presence of recoverable heterogeneous catalysts [7]. The reaction proceeds smoothly under solvent-free conditions at elevated temperatures (120-150°C) for 15-30 minutes.
| Catalyst Type | Temperature (°C) | Time (min) | Yield (%) | Substrate Loading (mmol) |
|---|---|---|---|---|
| Heterogeneous Lewis Acid | 120-140 | 20-30 | 85-92 | 1-5 |
| Solid-Supported Base | 100-120 | 30-45 | 78-88 | 1-10 |
| Organocatalyst | 80-100 | 45-60 | 80-90 | 0.5-2 |
The mechanistic pathway for solvent-free cyclization typically involves the thermal activation of the carbonyl component, followed by nucleophilic attack and subsequent cyclization. The absence of solvent promotes higher local concentrations of reactants, leading to enhanced reaction rates and improved selectivity. Additionally, the elimination of solvent simplifies product isolation and reduces environmental impact.
Transition metal-catalyzed pathways have revolutionized the synthesis of oxazole derivatives by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity. These methodologies are particularly valuable for the synthesis of complex oxazole scaffolds, including 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, through innovative bond-forming strategies.
Palladium-catalyzed oxidative cyclization represents a prominent strategy for oxazole synthesis. The reaction involves the sequential formation of carbon-nitrogen and carbon-oxygen bonds through palladium-mediated oxidative processes. A highly efficient method utilizing palladium(II) catalysts in combination with copper co-catalysts has been developed for the synthesis of oxazole derivatives from simple amides and ketones [8]. The reaction proceeds through a palladium(II)-catalyzed sp² carbon-hydrogen activation pathway, achieving excellent yields of 80-95% under mild conditions.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Oxidant | Solvent |
|---|---|---|---|---|---|
| Pd(OAc)₂/CuCl₂ | 80-100 | 6-12 | 85-95 | O₂ | DMF |
| PdCl₂/Cu(OAc)₂ | 60-80 | 8-16 | 75-88 | Air | Toluene |
| Pd(PPh₃)₄/CuI | 70-90 | 4-8 | 80-92 | TBHP | DCE |
The mechanism involves the initial coordination of the amide substrate to the palladium center, followed by carbon-hydrogen activation and subsequent oxidative cyclization. The copper co-catalyst serves as a co-oxidant and facilitates the regeneration of the active palladium species. The regioselectivity of the transformation is primarily controlled by the electronic and steric properties of the substituents on the aromatic ring.
Ruthenium-catalyzed cyclization provides an alternative pathway for oxazole synthesis through ruthenium(II) porphyrin complexes in combination with simple copper salts. This methodology enables the synthesis of 2,5-disubstituted oxazoles from readily available benzoic acid derivatives and phenylethenes or phenylacetylenes under mild conditions [9]. The reaction proceeds through the formation of intermolecular carbon-nitrogen bonds followed by intramolecular carbon-oxygen bond formation.
Copper-catalyzed chemodivergent synthesis offers unique opportunities for selective carbon-oxygen or carbon-nitrogen cyclization depending on the directing groups present in the substrate. This approach has been successfully applied to the synthesis of phenylalanine-derived oxazoles through copper-catalyzed reactions that proceed by selective carbon-oxygen coupling [10]. The method employs inexpensive commercial copper catalysts and readily available starting materials, providing a reliable approach for the assembly of heterocyclic building blocks.
Organocatalytic methods have emerged as sustainable and environmentally benign alternatives to transition metal-catalyzed processes for oxazole synthesis. These methodologies utilize small organic molecules as catalysts, offering advantages such as reduced toxicity, cost-effectiveness, and operational simplicity while maintaining high catalytic efficiency.
The development of metal-free organocatalytic cascade reactions has enabled the formation of carbon-nitrogen and carbon-oxygen bonds through dual sp³ carbon-hydrogen activation processes. An innovative organocatalytic approach involves the oxidative synthesis of oxazole derivatives through a cascade reaction that forms carbon-nitrogen, carbon-oxygen, and carbon-nitrogen double bonds in a single operation under mild conditions in air [11] [12].
| Organocatalyst | Temperature (°C) | Time (h) | Yield (%) | Oxidant | Solvent |
|---|---|---|---|---|---|
| Quinuclidine | 25-40 | 12-24 | 70-85 | TBHP | DCM |
| DABCO | 40-60 | 8-16 | 75-88 | H₂O₂ | Acetonitrile |
| DBU | 60-80 | 6-12 | 65-80 | Oxone | DMF |
The mechanistic pathway involves the initial activation of the carbonyl component by the organocatalyst, followed by nucleophilic attack and subsequent cyclization. The organocatalyst facilitates the formation of reactive intermediates that undergo intramolecular cyclization to generate the oxazole ring system. The oxidative conditions promote the elimination of hydrogen atoms, leading to the formation of the aromatic oxazole structure.
Asymmetric organocatalytic methodologies have been developed for the synthesis of chiral oxazole derivatives. The first organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins has been achieved using L-tert-leucine-derived tertiary amine/thiourea catalysts [13]. This reaction proceeds with excellent diastereo- and enantioselectivity, achieving up to 99% enantiomeric excess and greater than 19:1 diastereomeric ratio.
The synthetic utility of organocatalytic methods extends to the deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides using organophosphine catalysts. This approach provides a direct route to oxazole derivatives from naturally abundant and inexpensive starting materials while avoiding the use of transition metals and toxic oxidants [14]. The method demonstrates excellent functional group tolerance and has been successfully applied to gram-scale synthesis and late-stage modification of drug molecules.
The crystallographic analysis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole provides fundamental structural insights into its three-dimensional molecular architecture. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the available literature, related oxazole derivatives provide valuable comparative structural information [1] [2] [3].
Molecular Structure Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| CAS Number | 64640-12-6 |
| Density | 1.338 g/cm³ |
| Boiling Point | 328.4°C at 760 mmHg |
| Refractive Index | 1.569 |
The compound crystallizes as a powder at room temperature with characteristic structural features typical of substituted oxazole systems [1] [4]. The molecular architecture consists of a central 1,3-oxazole ring bearing a chloromethyl substituent at position 2 and a 4-chlorophenyl group at position 5 [3].
Bond Length Analysis
Comparative analysis with related oxazole structures indicates typical bond lengths within the oxazole ring system. Studies on similar compounds reveal that oxazole rings generally exhibit [5] [6]:
The 4-chlorophenyl substituent maintains planarity with the oxazole ring, while the chloromethyl group introduces conformational flexibility. Crystallographic studies of related chloromethyl-substituted oxazoles demonstrate that the chloromethyl carbon typically exhibits tetrahedral geometry with bond angles approximating 109.5° [7] [8].
Density Functional Theory calculations provide comprehensive geometric optimization data for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. Multiple computational approaches have been applied to oxazole derivatives, establishing reliable methodological frameworks [10] [11].
Computational Methodology
The most frequently employed computational methods for oxazole derivatives include [12] [13]:
Optimized Bond Parameters
Computational studies on similar oxazole derivatives reveal characteristic geometric features [10] [14]:
| Bond Type | Calculated Length (Å) | Bond Angle | Calculated Value (°) |
|---|---|---|---|
| N-C (oxazole) | 1.295-1.302 | C-N-C | 104.7-105.0 |
| O-C (oxazole) | 1.345-1.355 | N-C-C | 112.5-112.8 |
| C-C (ring) | 1.358-1.368 | C-C-O | 108.9-109.7 |
| C-Cl (methyl) | 1.785-1.795 | C-O-N | 103.8-104.2 |
The theoretical calculations consistently demonstrate that the oxazole ring maintains planarity with minimal deviation from coplanarity. The 4-chlorophenyl group exhibits slight out-of-plane rotation, typically 5-15° from the oxazole plane, optimizing electronic conjugation while minimizing steric interactions [7] [15].
Conformational Analysis
Density functional theory studies reveal that 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole adopts a preferred conformation where :
The electronic structure of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole has been characterized through comprehensive analysis of frontier molecular orbitals. These calculations provide crucial insights into the compound's chemical reactivity and electronic properties [17] [11] [18].
Frontier Molecular Orbital Energies
Computational studies on related oxazole derivatives establish typical energy ranges for frontier orbitals :
| Orbital | Energy Range (eV) | Character |
|---|---|---|
| HOMO | -6.5 to -7.2 | π-bonding, aromatic |
| LUMO | -1.5 to -2.2 | π*-antibonding |
| Energy Gap | 4.5 to 5.5 | Moderate reactivity |
The Highest Occupied Molecular Orbital typically exhibits significant electron density on the oxazole nitrogen and oxygen atoms, reflecting the aromatic character of the heterocycle. The chloromethyl substituent acts as an electron-withdrawing group, lowering both HOMO and LUMO energies relative to unsubstituted oxazole [18].
Electronic Distribution Analysis
The Lowest Unoccupied Molecular Orbital shows characteristic features [17] :
Chemical Reactivity Parameters
Derived from HOMO-LUMO calculations, key reactivity descriptors include [18]:
These parameters indicate moderate chemical reactivity consistent with substituted oxazole derivatives, suggesting potential for both electrophilic and nucleophilic reactions depending on reaction conditions.
The aromaticity of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole has been evaluated using state-of-the-art magnetic shielding criteria, particularly Nucleus-Independent Chemical Shift analysis and related magnetic descriptors [20] [21] [22].
Nucleus-Independent Chemical Shift Analysis
Magnetic criteria represent the most sophisticated approach to quantifying aromaticity in heterocyclic systems. For oxazole derivatives, several magnetic indices provide complementary information [22] [23] [24]:
Comparative Aromaticity Assessment
Extensive computational studies have established the relative aromaticity of five-membered heterocycles using magnetic shielding criteria [20] [21] [25]. The aromaticity ordering demonstrates clear trends in electronic delocalization effectiveness.
The magnetic shielding analysis reveals that oxazole exhibits significantly reduced aromaticity compared to thiophene and pyrrole analogs [20] [21]. The presence of two heteroatoms (nitrogen and oxygen) in the oxazole ring disrupts the optimal electronic delocalization observed in single-heteroatom systems [25].
Substituent Effects on Aromaticity
The chloromethyl and 4-chlorophenyl substituents in 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole introduce additional electronic perturbations that influence the overall aromatic character [22]:
| Magnetic Index | Unsubstituted Oxazole | Chloro-substituted Oxazole |
|---|---|---|
| NICS(0) | -5.2 ppm | -4.8 to -5.5 ppm |
| NICS(1) | -7.1 ppm | -6.5 to -7.8 ppm |
| NICS(1)zz | -15.2 ppm | -14.1 to -16.8 ppm |
The electron-withdrawing nature of chlorine substituents generally enhances the aromatic stabilization by increasing electron delocalization within the π-system. However, the magnitude of this effect remains modest compared to strongly electron-donating or electron-withdrawing groups [22] [23].
Magnetic Susceptibility Considerations
Complementary magnetic susceptibility calculations support the NICS-based aromaticity assessment [26]. The magnetic susceptibility exaltation for oxazole derivatives indicates approximately 40-50% of the aromatic character observed in benzene, consistent with NICS predictions [25].
The magnetic anisotropy of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole reflects the diminished but significant aromatic character typical of 1,3-azole systems. The presence of both nitrogen and oxygen heteroatoms creates a heterogeneous electronic environment that reduces the overall magnetic response compared to carbocyclic aromatic systems [20] [24].
Current Density Analysis
Advanced current density mapping techniques provide additional validation of the magnetic aromaticity assessment [24]. These calculations demonstrate that oxazole derivatives exhibit:
Corrosive;Irritant